Fggftgarksarkfanq
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “FGGFTGARKSARKFANQ” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of “this compound” follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Utilizing automated systems to perform the repetitive coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the peptide’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
“FGGFTGARKSARKFANQ” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example:
Oxidation: Formation of sulfoxides or sulfone derivatives.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
“FGGFTGARKSARKFANQ” has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in modulating nociceptin receptor activity, which is involved in pain perception and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions related to nociceptin receptor signaling.
Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of “FGGFTGARKSARKFANQ” involves its binding to the nociceptin receptor. This interaction leads to the activation or inhibition of downstream signaling pathways, which can modulate pain perception and other physiological responses. The peptide’s effects are mediated through G-protein coupled receptor (GPCR) signaling, influencing intracellular cyclic adenosine monophosphate (cAMP) levels and other secondary messengers .
Comparison with Similar Compounds
Similar Compounds
Nociceptin: The natural ligand for the nociceptin receptor, with similar binding properties.
Dynorphin: Another peptide that interacts with opioid receptors but has different receptor selectivity.
Endorphins: Endogenous peptides that bind to opioid receptors and modulate pain and mood.
Uniqueness
“FGGFTGARKSARKFANQ” is unique due to its specific sequence and high affinity for the nociceptin receptor. Unlike other opioid peptides, it has a distinct structure that allows for selective modulation of the nociceptin receptor without significant cross-reactivity with other opioid receptors .
Properties
Molecular Formula |
C82H127N27O22 |
---|---|
Molecular Weight |
1843.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H127N27O22/c1-44(97-64(115)42-96-79(129)66(47(4)111)109-77(127)57(37-49-22-10-6-11-23-49)100-65(116)41-94-63(114)40-95-70(120)51(85)36-48-20-8-5-9-21-48)67(117)101-54(28-18-34-92-81(88)89)71(121)104-53(27-15-17-33-84)74(124)108-60(43-110)78(128)99-45(2)68(118)102-55(29-19-35-93-82(90)91)72(122)103-52(26-14-16-32-83)73(123)107-58(38-50-24-12-7-13-25-50)75(125)98-46(3)69(119)106-59(39-62(87)113)76(126)105-56(80(130)131)30-31-61(86)112/h5-13,20-25,44-47,51-60,66,110-111H,14-19,26-43,83-85H2,1-4H3,(H2,86,112)(H2,87,113)(H,94,114)(H,95,120)(H,96,129)(H,97,115)(H,98,125)(H,99,128)(H,100,116)(H,101,117)(H,102,118)(H,103,122)(H,104,121)(H,105,126)(H,106,119)(H,107,123)(H,108,124)(H,109,127)(H,130,131)(H4,88,89,92)(H4,90,91,93)/t44-,45-,46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |
InChI Key |
XBCTWRVAMOVPCA-UUKLZGIWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
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